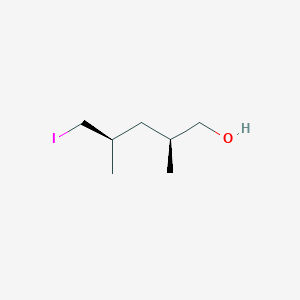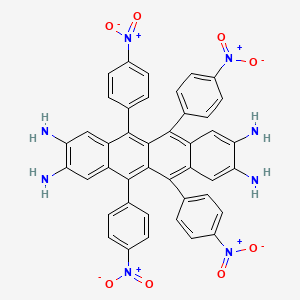![molecular formula C10H15N B14192689 (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile CAS No. 854158-93-3](/img/structure/B14192689.png)
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is a bicyclic organic compound characterized by its unique structure and chemical properties. This compound is notable for its rigid bicyclic framework, which imparts distinct stereochemical features and reactivity patterns. It is used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying stereochemical effects in reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.1]heptane-2-carbonitrile: A compound with a similar bicyclic framework but lacking the dimethyl substitution.
6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is unique due to its specific stereochemistry and the presence of the carbonitrile group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying stereochemical effects and for applications requiring precise molecular interactions.
Propiedades
Número CAS |
854158-93-3 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-5H2,1-2H3/t7-,8-,9-/m0/s1 |
Clave InChI |
DKYDIPHUNUTUNY-CIUDSAMLSA-N |
SMILES isomérico |
CC1([C@H]2CC[C@H]([C@@H]1C2)C#N)C |
SMILES canónico |
CC1(C2CCC(C1C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)



![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)


